molecular formula C23H16O2 B8765365 2-Benzoyl-3,5-diphenylfuran CAS No. 57314-28-0

2-Benzoyl-3,5-diphenylfuran

Cat. No. B8765365
CAS RN: 57314-28-0
M. Wt: 324.4 g/mol
InChI Key: WARDLFLSFXYNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-3,5-diphenylfuran is a useful research compound. Its molecular formula is C23H16O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzoyl-3,5-diphenylfuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoyl-3,5-diphenylfuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57314-28-0

Product Name

2-Benzoyl-3,5-diphenylfuran

Molecular Formula

C23H16O2

Molecular Weight

324.4 g/mol

IUPAC Name

(3,5-diphenylfuran-2-yl)-phenylmethanone

InChI

InChI=1S/C23H16O2/c24-22(19-14-8-3-9-15-19)23-20(17-10-4-1-5-11-17)16-21(25-23)18-12-6-2-7-13-18/h1-16H

InChI Key

WARDLFLSFXYNRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of benzaldehyde (2.6 ml, 25.58 mmol) and acetophenone (6 ml, 51.44 mmol) in anhydrous benzene (3 ml), was added boron trifluoride diethyl etherate (8 ml, 63.13 mmol) at RT. The mixture was heated at reflux for 2 h, cooled to RT, acetone was added (5 ml), and the resulting dark red solution was poured into ether (250 ml). A dark yellow precipitate formed, which was isolated and redissolved in acetone (30 ml), ether was added until the yellow solid was formed, isolated and dried to provide 2,4,6-triphenyl-pyranylium (3.87 g, 48%, mw=309). To a suspension of 2,4,6-triphenyl-pyranylium (3.86 g, 12.5 mmol) in acetone (50 ml), was added a solution of Na2CO3 (1.7 g, 16 mmol) in H2O (4.6 ml), and the mixture was stirred at RT for 2 h. To the reaction mixture, iodine (4.1 g, 16.1 mmol) was added, and the resulting mixture was stirred at RT overnight, then poured into a solution of sodium thiosulfate pentahydrate (40.0 g, 160 mmol) in water (250 ml), extracted with CH2Cl2. The organic phase was washed with brine, dried over anhydrous sodium sulfate, decanted, and the organic solution concentrated under reduced pressure. The residue was purified by silica gel chromatography (1% EtOAc in hexane) to provide (3,5-diphenylfuran-2-yl)-phenyl-methanone (intermediate XXVIa, 1.6 g, 19%) as a yellow solid.
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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